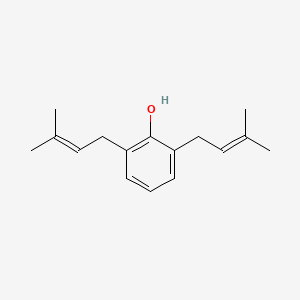
Octylpropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octylpropanedinitrile: is an organic compound with the molecular formula C11H18N2. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an octyl chain. This compound is used in various chemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Octylpropanedinitrile can be synthesized by heating a halogenoalkane (such as 1-bromooctane) under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Octylpropanedinitrile can undergo hydrolysis in the presence of acids or bases to form carboxylic acids.
Reduction: It can be reduced to primary amines using reagents like lithium aluminum hydride.
Reaction with Grignard Reagents: It reacts with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (RMgX).
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Aplicaciones Científicas De Investigación
Chemistry: Octylpropanedinitrile is used as an intermediate in organic synthesis, particularly in the preparation of other nitriles and amines .
Biology and Medicine: It is employed in the synthesis of bioactive molecules and pharmaceuticals, where its nitrile group can be transformed into various functional groups .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and specialty chemicals .
Mecanismo De Acción
The mechanism of action of octylpropanedinitrile involves its reactivity due to the presence of the nitrile group. This group can participate in various chemical reactions, such as nucleophilic addition and substitution, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
- Butanenitrile
- Hexanenitrile
- Octanenitrile
Comparison: Octylpropanedinitrile is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain nitriles like butanenitrile and hexanenitrile . This longer chain can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where other nitriles may not be as effective.
Propiedades
Número CAS |
53744-75-5 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2-octylpropanedinitrile |
InChI |
InChI=1S/C11H18N2/c1-2-3-4-5-6-7-8-11(9-12)10-13/h11H,2-8H2,1H3 |
Clave InChI |
UNBYPCQLNVSTGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


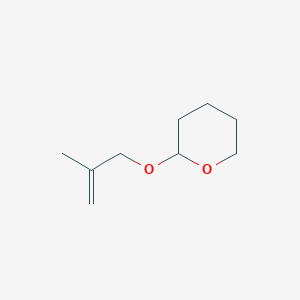
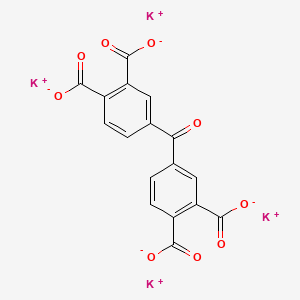
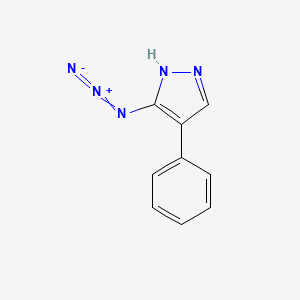
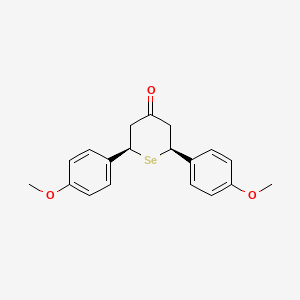
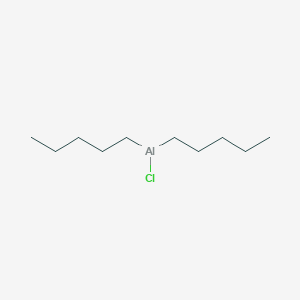

![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)
![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
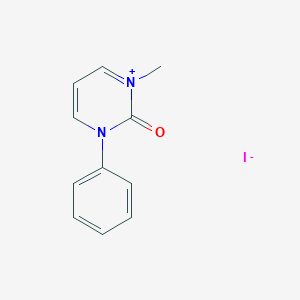
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
